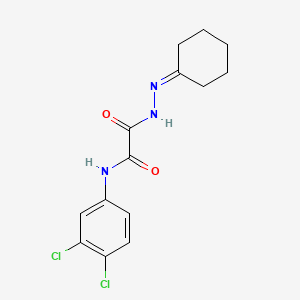![molecular formula C13H20N2O3 B4954463 N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as central nervous system stimulants, which are known to enhance cognitive function and alertness. DMAA has been studied for its potential applications in medicine and sports performance, but its use has been controversial due to safety concerns.
Mécanisme D'action
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased alertness, energy, and focus.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration. It has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide energy to the body. Additionally, this compound has been shown to increase the activity of enzymes involved in the breakdown of fat, which can lead to weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide has a number of advantages for use in lab experiments. It is a potent stimulant that can be used to enhance cognitive function and alertness in test subjects. Additionally, it has been shown to have a number of biochemical and physiological effects that can be studied. However, its use is limited by safety concerns. This compound has been associated with a number of adverse effects, including cardiovascular events and seizures.
Orientations Futures
There are a number of future directions for research on N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of obesity and other metabolic disorders. Further research is needed to fully understand the safety and efficacy of this compound in these applications.
Méthodes De Synthèse
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide can be synthesized through a process known as reductive amination. This involves the reaction of 4-methoxyphenylacetonitrile with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the acetamide form through reaction with acetic anhydride.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential applications in medicine and sports performance. In medicine, it has been investigated for its potential use as a nasal decongestant and for its ability to enhance cognitive function in patients with neurological disorders. In sports performance, it has been studied for its potential to enhance athletic performance by increasing energy and reducing fatigue.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-15(2)9-8-14-13(16)10-18-12-6-4-11(17-3)5-7-12/h4-7H,8-10H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEZQTJETGXQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)COC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-9-(2-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4954426.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
![2-iodo-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4954432.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)

![3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile](/img/structure/B4954460.png)
![N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)

![2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)

![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
